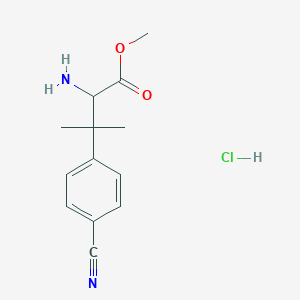
Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride” is a chemical compound with a molecular weight of 240.69 . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .
Synthesis Analysis
The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecule contains 1 ester (aliphatic), 1 primary amine (aliphatic), 1 nitrile (aromatic), and 1 hydroxyl . It also includes a six-membered ring .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Furthermore, because of their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Organotin(IV) Complexes as Anticancer Drugs : A study conducted by Basu Baul et al. (2009) explored the synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes, highlighting their potential as anticancer drugs. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, suggesting the importance of structural design in developing effective anticancer agents (Basu Baul et al., 2009).
Derivatives of β-Aminobutyric Acids : Research into the synthesis of 3,4-disubstituted 4-aminobutanoic acids by Vasil'eva et al. (2016) involved the hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, resulting in compounds with high pharmacological activity. This underscores the role of structural modification in enhancing biological activity and therapeutic potential (Vasil'eva et al., 2016).
Biological Activity Screening
- Novel N-(α-Bromoacyl)-α-amino Esters : A study by Yancheva et al. (2015) synthesized and screened novel N-(α-bromoacyl)-α-amino esters for cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, demonstrated low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, which may be beneficial for their use in prodrugs (Yancheva et al., 2015).
Inhibitors of Biosynthesis Pathways
- Inhibitors of M. tuberculosis Menaquinone Biosynthesis Pathway : The study by Li et al. (2011) identified 2-amino-4-oxo-4-phenylbutanoate inhibitors of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These findings highlight the potential of structurally designed compounds to serve as potent inhibitors of critical biosynthetic pathways in pathogenic bacteria, offering a foundation for developing novel antibacterial agents (Li et al., 2011).
Safety And Hazards
Orientations Futures
The potential pharmacological properties of such compounds have received increasing attention in recent years . Their huge potential in drug discovery has inspired a wide array of synthetic work . Future research could focus on exploring their biological activities and potential applications in medicine.
Propriétés
IUPAC Name |
methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-13(2,11(15)12(16)17-3)10-6-4-9(8-14)5-7-10;/h4-7,11H,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRZPQITAQSBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#N)C(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

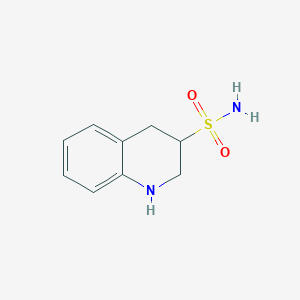
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)

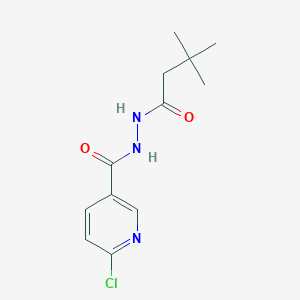
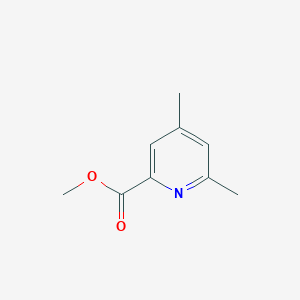
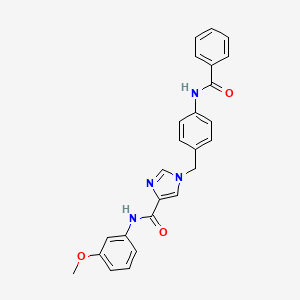
![5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2886798.png)
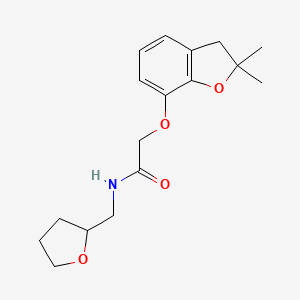
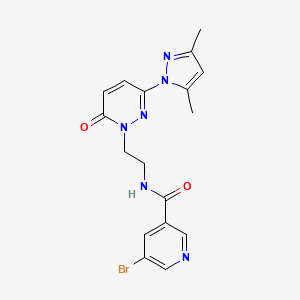
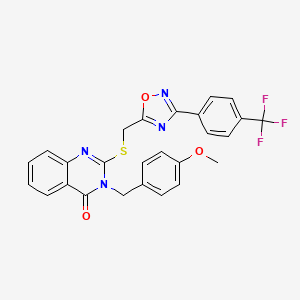
![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2886802.png)
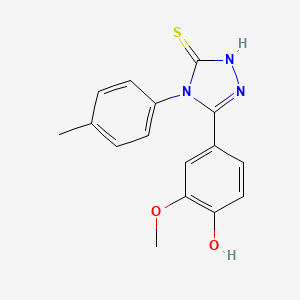
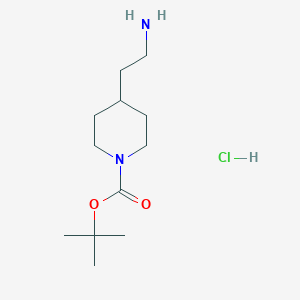
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2886807.png)